molecular formula C23H28N4O5 B2544591 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide CAS No. 872857-04-0

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

Cat. No.: B2544591
CAS No.: 872857-04-0
M. Wt: 440.5
InChI Key: YUXWDDRPDYOZNT-UHFFFAOYSA-N
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Description

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a useful research compound. Its molecular formula is C23H28N4O5 and its molecular weight is 440.5. The purity is usually 95%.
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Scientific Research Applications

Antifungal Agents

One of the significant scientific research applications of derivatives closely related to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is their use as broad-spectrum antifungal agents. Studies have shown that 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit fungicidal activity against Candida species and antifungal activity against Aspergillus species. The introduction of certain modifications to the morpholin-2-one core led to improved plasmatic stability while maintaining in vitro antifungal activity against a broad range of fungi species, including molds and dermatophytes. This demonstrates the potential of such compounds in developing effective antifungal treatments (Bardiot et al., 2015).

Antimicrobial Agents

The research on novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides has highlighted the antimicrobial potential of compounds structurally similar to this compound. A series of derivatives were synthesized and showed promising antibacterial and antifungal activities against various pathogenic microorganisms. This highlights the versatility of these compounds in addressing antimicrobial resistance and the need for new treatments (Debnath & Ganguly, 2015).

Heterocyclic Compound Synthesis

Compounds related to this compound have been used in the synthesis of novel heterocyclic compounds with potential pharmacological applications. For instance, the design and synthesis of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides involved the transformation of specific acetamide derivatives with morpholine, showcasing the role of these compounds in developing new therapeutic agents (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Tubulin Inhibitor Development

The structural and spectroscopic characterization of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, a compound related to the one , has demonstrated its potential as a potent tubulin inhibitor under preclinical development. This highlights the role of such compounds in cancer research, particularly in the development of new treatments targeting cell division (Knaack et al., 2001).

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c28-20-7-3-9-25(20)10-4-8-24-23(31)22(30)18-15-27(19-6-2-1-5-17(18)19)16-21(29)26-11-13-32-14-12-26/h1-2,5-6,15H,3-4,7-14,16H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXWDDRPDYOZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.